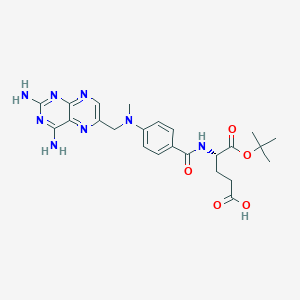![molecular formula C29H24BrN3O4 B11929067 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DQP-1105 involves multiple steps, starting with the preparation of the quinoline and pyrazoline intermediates. The key steps include:
Formation of the quinoline intermediate: This involves the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the quinoline ring.
Formation of the pyrazoline intermediate: This involves the reaction of the quinoline intermediate with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Coupling of intermediates: The quinoline and pyrazoline intermediates are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, DQP-1105
Industrial Production Methods
Industrial production of DQP-1105 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
DQP-1105 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
DQP-1105 has several scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacology: It helps in understanding the pharmacological properties of NMDA receptor antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting NMDA receptors.
Neurodegenerative Diseases: It is used in research related to diseases like Alzheimer’s and Parkinson’s .
作用機序
DQP-1105 exerts its effects by noncompetitively inhibiting NMDA receptors containing GluN2C and GluN2D subunits. It binds to a site on the receptor that is distinct from the glutamate and glycine binding sites, preventing the conformational change necessary for channel opening. This inhibition is voltage-independent and cannot be overcome by increasing concentrations of coagonists .
類似化合物との比較
Similar Compounds
DQP-2209: Another noncompetitive NMDA receptor antagonist with similar selectivity for GluN2C and GluN2D subunits.
Ifenprodil: A competitive NMDA receptor antagonist with selectivity for GluN2B subunits.
MK-801: A noncompetitive NMDA receptor antagonist with broad selectivity for various NMDA receptor subunits
Uniqueness
DQP-1105 is unique due to its high selectivity for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists .
特性
分子式 |
C29H24BrN3O4 |
|---|---|
分子量 |
558.4 g/mol |
IUPAC名 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChIキー |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)




![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)

